REACTION_CXSMILES
|
[CH2:1]([O:3][CH:4]([O:7][CH2:8][CH3:9])[C:5]#[CH:6])[CH3:2].I[C:11]1[S:12][CH:13]=[CH:14][CH:15]=1>C(NC(C)C)(C)C.O.C([O-])(=O)C.[Cu+2].C([O-])(=O)C>[CH2:1]([O:3][CH:4]([O:7][CH2:8][CH3:9])[C:5]#[C:6][C:11]1[S:12][CH:13]=[CH:14][CH:15]=1)[CH3:2] |f:3.4.5.6|
|
Name
|
|
Quantity
|
405 mg
|
Type
|
reactant
|
Smiles
|
C(C)OC(C#C)OCC
|
Name
|
|
Quantity
|
1.2 g
|
Type
|
reactant
|
Smiles
|
IC=1SC=CC1
|
Name
|
|
Quantity
|
8 mL
|
Type
|
solvent
|
Smiles
|
C(C)(C)NC(C)C
|
Name
|
|
Quantity
|
66.4 mg
|
Type
|
catalyst
|
Smiles
|
O.C(C)(=O)[O-].[Cu+2].C(C)(=O)[O-]
|
Name
|
|
Quantity
|
6 mL
|
Type
|
solvent
|
Smiles
|
C(C)(C)NC(C)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
55 °C
|
Type
|
CUSTOM
|
Details
|
The suspension was stirred for 1 h at 55° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The suspension was flushed with a stream of N2
|
Type
|
ADDITION
|
Details
|
Pd(PPh3)4 (75 mg) was added
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was flushed with nitrogen again
|
Type
|
CUSTOM
|
Details
|
A precipitate was formed
|
Type
|
STIRRING
|
Details
|
stirring
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was purified by chromatography on silica gel in heptane/ethyl acetate [1/0→17/3 (v/v)] as eluent
|
Reaction Time |
1 h |
Name
|
|
Type
|
|
Smiles
|
C(C)OC(C#CC=1SC=CC1)OCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |